3,4-dimethoxy-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
Overview
Description
3,4-dimethoxy-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.12190603 g/mol and the complexity rating of the compound is 692. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Potential Applications
Novel Heterocyclic Compounds Synthesis : Research indicates efforts towards synthesizing new heterocyclic compounds derived from structures similar to the compound . These efforts aim at creating agents with potential anti-inflammatory and analgesic properties, highlighting a methodical approach towards drug discovery and development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antibacterial Potentials : Another study synthesized pyrimidine linked heterocyclics evaluating their insecticidal and antibacterial potential, demonstrating the compound's relevance in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Cancer Research : The discovery of derivatives showing selective inhibition of histone deacetylases (HDACs), which play a critical role in cancer progression, signifies the compound's potential in oncology, especially in creating more effective anticancer drugs (Zhou et al., 2008).
Aggregation Enhanced Emission : Studies into compounds showing aggregation enhanced emission (AEE) properties open up research avenues in material sciences, particularly in developing new materials for optical and electronic applications (Srivastava et al., 2017).
Biological Activity Analysis : The synthesis of benzimidazol-2-yl and phenyl pyrido pyrimidin-4-amine derivatives for evaluating antibacterial and in vitro antioxidant activities underscores the compound's utility in discovering new biological active agents (Maheswaran et al., 2012).
Properties
IUPAC Name |
3,4-dimethoxy-N-(8-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-6-7-21-16(8-11)19-10-13(18(21)23)20-17(22)12-4-5-14(24-2)15(9-12)25-3/h4-10H,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTGYCGQIYFXCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C(=O)N2C=C1)NC(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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